molecular formula C8H9BN2O2 B11756960 (7-Methyl-7H-pyrrolo[2,3-b]pyridin-3-yl)boronic acid

(7-Methyl-7H-pyrrolo[2,3-b]pyridin-3-yl)boronic acid

Cat. No.: B11756960
M. Wt: 175.98 g/mol
InChI Key: YNOOVIMMKKECAQ-UHFFFAOYSA-N
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Description

(7-Methyl-7H-pyrrolo[2,3-b]pyridin-3-yl)boronic acid is a heterocyclic compound that contains both nitrogen and boron atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Suzuki-Miyaura coupling reactions, where a halogenated pyrrolo[2,3-b]pyridine derivative is reacted with a boronic acid or boronate ester in the presence of a palladium catalyst and a base .

Industrial Production Methods

While specific industrial production methods for (7-Methyl-7H-pyrrolo[2,3-b]pyridin-3-yl)boronic acid are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

(7-Methyl-7H-pyrrolo[2,3-b]pyridin-3-yl)boronic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling reactions typically yield biaryl compounds, while oxidation reactions can produce boronic esters.

Scientific Research Applications

Chemistry

In chemistry, (7-Methyl-7H-pyrrolo[2,3-b]pyridin-3-yl)boronic acid is used as a building block for the synthesis of more complex molecules. Its boronic acid group makes it a valuable reagent in cross-coupling reactions, which are essential for forming carbon-carbon bonds in organic synthesis .

Biology and Medicine

Its unique structure allows it to interact with specific biological targets, making it a candidate for drug discovery and development .

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and electronic components. Its ability to form stable bonds with other molecules makes it useful in creating materials with specific properties .

Mechanism of Action

The mechanism of action of (7-Methyl-7H-pyrrolo[2,3-b]pyridin-3-yl)boronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, allowing the compound to inhibit enzymes or modulate biological pathways. The pyrrolo[2,3-b]pyridine core can also interact with specific protein targets, contributing to its biological activity .

Properties

Molecular Formula

C8H9BN2O2

Molecular Weight

175.98 g/mol

IUPAC Name

(7-methylpyrrolo[2,3-b]pyridin-3-yl)boronic acid

InChI

InChI=1S/C8H9BN2O2/c1-11-4-2-3-6-7(9(12)13)5-10-8(6)11/h2-5,12-13H,1H3

InChI Key

YNOOVIMMKKECAQ-UHFFFAOYSA-N

Canonical SMILES

B(C1=CN=C2C1=CC=CN2C)(O)O

Origin of Product

United States

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